4-{[(E)-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of difluorophenoxy and furyl groups adds to its chemical diversity, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which plays a role in regulating mood and food intake . By binding to this receptor, the compound can modulate the associated signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-{[4-(3,4-Difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847)
- 5-{3-[(2,4-Difluorophenoxy)methyl]-4-[(E)-(2-methoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-2-furoate
Uniqueness
4-[((E)-1-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to act as an MCHR1 antagonist distinguishes it from other similar compounds, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C20H20F2N4O3 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20F2N4O3/c1-3-8-23-20(27)19-17(11-25-26(19)2)24-10-14-5-6-15(29-14)12-28-18-7-4-13(21)9-16(18)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,23,27) |
InChI Key |
MNSLAFCNBIWABW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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